molecular formula C23H19BrN4O3 B11589089 (2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile

(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile

Cat. No.: B11589089
M. Wt: 479.3 g/mol
InChI Key: ZJRUBYQLFJMGLV-JQIJEIRASA-N
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Description

The compound “(2E)-3-[2-(4-BROMOPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE” is a complex organic molecule that features a pyrido[1,2-a]pyrimidine core, a bromophenoxy group, and a piperidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the bromophenoxy group, and the attachment of the piperidine moiety. Typical reaction conditions might include:

    Formation of the pyrido[1,2-a]pyrimidine core: This could involve cyclization reactions using appropriate precursors.

    Introduction of the bromophenoxy group: This might be achieved through nucleophilic substitution reactions.

    Attachment of the piperidine moiety: This could involve amide bond formation using coupling reagents.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potentially altering the oxidation state of the pyrido[1,2-a]pyrimidine core.

    Reduction: Reducing functional groups within the molecule.

    Substitution: Replacing the bromophenoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrido[1,2-a]pyrimidine derivative, while substitution could introduce new functional groups in place of the bromophenoxy group.

Scientific Research Applications

This compound could have various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE
  • **(2E)-3-[2-(4-METHOXYPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE

Uniqueness

The presence of the bromophenoxy group might confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C23H19BrN4O3

Molecular Weight

479.3 g/mol

IUPAC Name

(E)-3-[2-(4-bromophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile

InChI

InChI=1S/C23H19BrN4O3/c24-17-7-9-18(10-8-17)31-21-19(23(30)28-13-5-2-6-20(28)26-21)14-16(15-25)22(29)27-11-3-1-4-12-27/h2,5-10,13-14H,1,3-4,11-12H2/b16-14+

InChI Key

ZJRUBYQLFJMGLV-JQIJEIRASA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Br)/C#N

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Br)C#N

Origin of Product

United States

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